Cas no 15480-76-9 (Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI))

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) structure
15480-76-9 structure
Product Name:Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
Numero CAS:15480-76-9
MF:C19H18Na4O8P2
MW:528.248031139374
CID:205073
PubChem ID:203916
Update Time:2025-04-19

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
    • F 6060 tetrasodium diphosphate
    • Bis(p-hydroxyphenyl)cyclohexylidenemethane tetrasodium diphosphate
    • 15480-76-9
    • 4,4'-(Cyclohexylidenemethylene)diphenol bis(dihydrogen phosphate) tetrasodium salt
    • NSC 93369
    • Phenol, 4,4'-(cyclohexylidenemethylene)di-, bis(dihydrogen phosphate) tetrasodium salt
    • 4-(Cyclohexylidene(4-(phosphonooxy)phenyl)methyl)phenol dihydrogen phosphate, tetrasodium salt
    • DTXSID40165723
    • Phenol, 4-(cyclohexylidene(4-(phosphonooxy)phenyl)methyl)-, dihydrogen phosphate, tetrasodium salt
    • F 6111
    • Inchi: 1S/C19H22O8P2.4Na/c20-28(21,22)26-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27-29(23,24)25;;;;/h6-13H,1-5H2,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4
    • Chiave InChI: VRCWIALKUSZKMP-UHFFFAOYSA-J
    • Sorrisi: P(=O)([O-])([O-])OC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OP(=O)([O-])[O-])=C1/CCCCC/1.[Na+].[Na+].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 440.07906
  • Massa monoisotopica: 528.00676865g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 4
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 145Ų

Proprietà sperimentali

  • PSA: 133.52
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.